molecular formula C14H12Cl3N3O2 B2565962 N-[2,2,2-trichloro-1-(4-methyl-6-oxopyrimidin-1-yl)ethyl]benzamide CAS No. 165058-96-8

N-[2,2,2-trichloro-1-(4-methyl-6-oxopyrimidin-1-yl)ethyl]benzamide

Cat. No.: B2565962
CAS No.: 165058-96-8
M. Wt: 360.62
InChI Key: MMZJOKITLIJYJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2,2,2-trichloro-1-(4-methyl-6-oxopyrimidin-1-yl)ethyl]benzamide: is a synthetic organic compound characterized by its unique structure, which includes a trichloroethyl group attached to a pyrimidinyl moiety and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2,2,2-trichloro-1-(4-methyl-6-oxopyrimidin-1-yl)ethyl]benzamide typically involves the reaction of 2,2,2-trichloroethylamine with 4-methyl-6-oxopyrimidine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve a multi-step process, starting with the synthesis of intermediate compounds, followed by their subsequent reactions to form the final product. The process may include purification steps such as recrystallization or chromatography to ensure the purity of the compound .

Chemical Reactions Analysis

Types of Reactions: N-[2,2,2-trichloro-1-(4-methyl-6-oxopyrimidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N-[2,2,2-trichloro-1-(4-methyl-6-oxopyrimidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The compound may inhibit or activate certain enzymes, thereby affecting cellular processes and exerting its biological effects .

Comparison with Similar Compounds

  • 4-Methyl-N-(2,2,2-trichloro-1-pyrrolidin-1-yl-ethyl)-benzamide
  • N-(2,2,2-Trichloro-1-((morpholine-4-carbothioyl)-amino)-ethyl)-benzamide
  • 1,1,1-Trichloroethane

Uniqueness: N-[2,2,2-trichloro-1-(4-methyl-6-oxopyrimidin-1-yl)ethyl]benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a trichloroethyl group with a pyrimidinyl moiety and a benzamide group sets it apart from other similar compounds, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[2,2,2-trichloro-1-(4-methyl-6-oxopyrimidin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl3N3O2/c1-9-7-11(21)20(8-18-9)13(14(15,16)17)19-12(22)10-5-3-2-4-6-10/h2-8,13H,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZJOKITLIJYJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=N1)C(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.